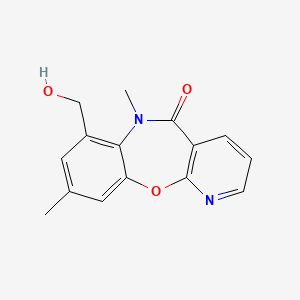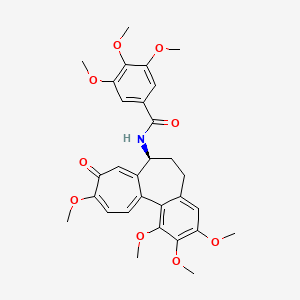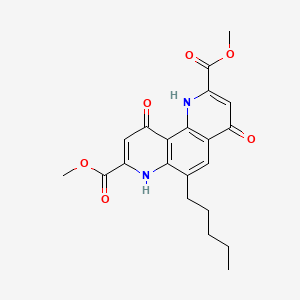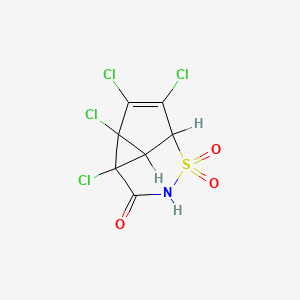
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- is a complex organic compound with a quinazoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the quinazoline intermediate with sulfonyl chlorides in the presence of a base.
Chlorination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound can inhibit or activate these targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds such as 4-anilinoquinazolines and 2-phenylquinazolines share structural similarities with 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)-.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole also contain the sulfonamide group.
Uniqueness
The uniqueness of 7-Chloro-3,4-dihydro-2-(1-hydroxyethyl)-3-methyl-4-oxo-6-quinazolinesulfonamide, (+/-)- lies in its specific combination of functional groups and its potential for diverse applications in medicinal and industrial chemistry.
Propiedades
Número CAS |
14422-45-8 |
|---|---|
Fórmula molecular |
C11H12ClN3O4S |
Peso molecular |
317.75 g/mol |
Nombre IUPAC |
7-chloro-2-(1-hydroxyethyl)-3-methyl-4-oxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C11H12ClN3O4S/c1-5(16)10-14-8-4-7(12)9(20(13,18)19)3-6(8)11(17)15(10)2/h3-5,16H,1-2H3,(H2,13,18,19) |
Clave InChI |
IGLKJVXDXYQOKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC(=C(C=C2C(=O)N1C)S(=O)(=O)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


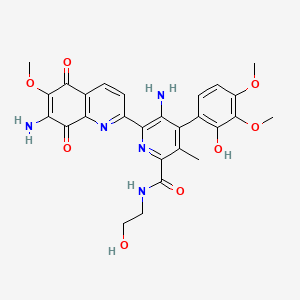
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
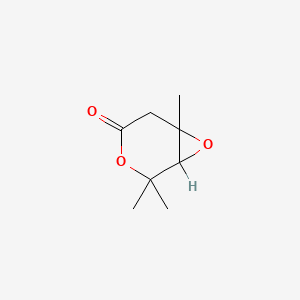

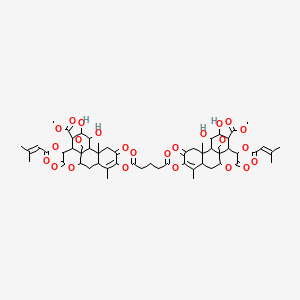
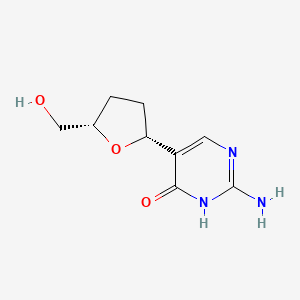
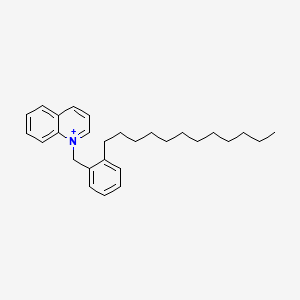


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
